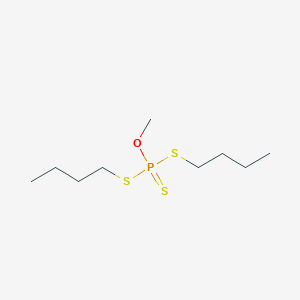
acetic acid;phenacyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;phenacyl carbamimidothioate is a compound that combines the properties of acetic acid and phenacyl carbamimidothioate. Acetic acid, known for its pungent odor and sour taste, is a simple carboxylic acid with the formula CH₃COOH. Phenacyl carbamimidothioate, on the other hand, is a derivative of phenacyl bromide and carbamimidothioate, known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;phenacyl carbamimidothioate typically involves the reaction of phenacyl bromide with carbamimidothioate in the presence of acetic acid. The reaction is carried out under reflux conditions in ethanol, with microwave irradiation to enhance the reaction rate . The reaction mechanism involves the nucleophilic addition of the carbamimidothioate to the phenacyl bromide, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine as a promoter . This process has been further developed into the Cavita process, which offers improved efficiency and sustainability. Phenacyl carbamimidothioate derivatives are typically produced through multicomponent reactions involving phenacyl bromide and various nucleophiles .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;phenacyl carbamimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, alcohols, amines, and substituted phenacyl derivatives .
Scientific Research Applications
Acetic acid;phenacyl carbamimidothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;phenacyl carbamimidothioate involves its interaction with various molecular targets and pathways. The phenacyl group can act as an electrophile, reacting with nucleophiles in biological systems. The carbamimidothioate moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenacyl bromide: A versatile intermediate used in the synthesis of various heterocyclic compounds.
Carbamimidothioate derivatives: Known for their biological activities and applications in medicinal chemistry.
Uniqueness
Acetic acid;phenacyl carbamimidothioate is unique due to its combination of acetic acid and phenacyl carbamimidothioate properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
7147-63-9 |
|---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
acetic acid;phenacyl carbamimidothioate |
InChI |
InChI=1S/C9H10N2OS.C2H4O2/c10-9(11)13-6-8(12)7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H3,10,11);1H3,(H,3,4) |
InChI Key |
XTWWNGZQHFCFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=O)CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





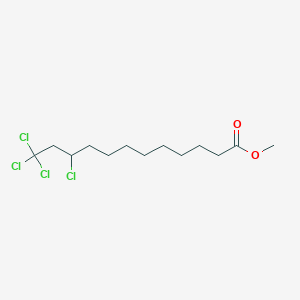
![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
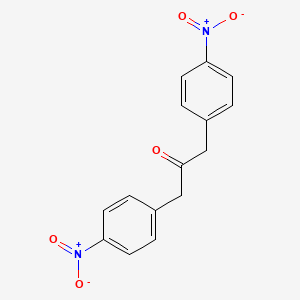
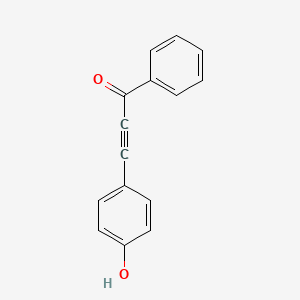
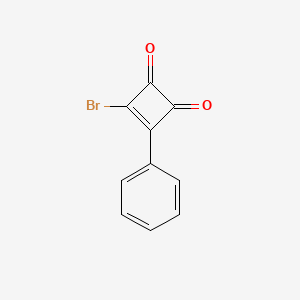
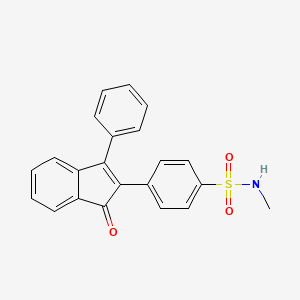
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

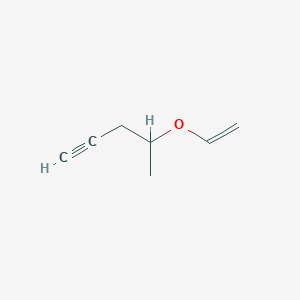
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
